molecular formula C25H26N4O2S B2441398 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 1260934-46-0

2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No.: B2441398
CAS No.: 1260934-46-0
M. Wt: 446.57
InChI Key: BKXJYFVVNVXVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide” is a complex organic molecule . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. It includes a pyrrolo[3,2-d]pyrimidin-2-yl group, a butyl group, a phenyl group, a sulfanyl group, and a 4-methylphenyl group .

Scientific Research Applications

Crystal Structure Analysis

Research has explored the crystal structures of related compounds, revealing insights into their conformation and intramolecular interactions. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have shown folded conformations around the methylene C atom of the thioacetamide bridge. This structural insight is crucial for understanding the molecular basis of the compound's interaction with biological targets (Subasri et al., 2016).

Antitumor and Antibacterial Activity

The compound's derivatives have been synthesized and evaluated for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical for DNA synthesis. This dual inhibitory activity suggests a promising avenue for antitumor and antibacterial therapies. For example, certain analogues have shown significant potency as dual inhibitors, highlighting the scaffold's potential for developing novel anticancer and antimicrobial agents (Gangjee et al., 2008).

Synthesis and Chemical Properties

The synthesis of related pyrimidine derivatives has been documented, contributing to the chemical understanding and potential pharmaceutical applications of such compounds. These studies provide valuable insights into the synthetic routes and chemical properties of pyrimidine derivatives, paving the way for the development of new drugs with improved efficacy and safety profiles (Majithiya & Bheshdadia, 2022).

Antimicrobial Efficacy

Some synthesized pyrimidine-triazole derivatives, including those related to the compound , have been explored for their antimicrobial activity. These studies have demonstrated the potential of pyrimidine-based compounds in addressing bacterial and fungal infections, highlighting their relevance in the development of new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Properties

IUPAC Name

2-[(3-butyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-3-4-14-29-24(31)23-22(20(15-26-23)18-8-6-5-7-9-18)28-25(29)32-16-21(30)27-19-12-10-17(2)11-13-19/h5-13,15,26H,3-4,14,16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXJYFVVNVXVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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